2-(Trifluoromethyl)thiazol-5-amine
Overview
Description
2-(Trifluoromethyl)thiazol-5-amine is a chemical compound with the molecular formula C4H3F3N2S . It has a molecular weight of 168.14 and is a solid at room temperature . It is used as an organic synthesis intermediate and pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves the addition of sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water at 5-10 °C under an Ar atmosphere . The mixture is stirred until complete conversion of the starting material as indicated by TLC analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 . This indicates the presence of four carbon atoms, three fluorine atoms, two nitrogen atoms, and one sulfur atom in the molecule .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Derivative Formation
Facile Synthesis of Fluorinated Purines and Thiapurines : The reaction of related thiazol-4-amines with various agents leads to the formation of thiapurines and purines, incorporating trifluoromethyl groups into the pyrimidine ring. This showcases the versatility of thiazol-5-amines in synthesizing complex organic compounds (Iaroshenko et al., 2007).
Michael-like Addition for Analog Synthesis : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a precursor related to 2-(trifluoromethyl)thiazol-5-amine, has been used to synthesize various analogs via Michael-like addition, showing its importance in organic synthesis (Boy & Guernon, 2005).
Photophysical Properties of Thiazole Derivatives : Studies on 5-N-Arylamino-4-methylthiazoles, derived from 4-methylthiazole, a compound closely related to this compound, reveal that they exhibit significant luminescence properties, influenced by substituents at the 2-position, indicating potential applications in material science and photophysical research (Murai et al., 2017).
One-Pot Synthesis of Imidazo[2,1-b]thiazol-5-amine Derivatives : A one-pot, multi-component reaction involving the synthesis of novel imidazo[2,1-b]thiazol-5-amine derivatives highlights the application of similar thiazol-5-amines in creating diverse organic structures, useful in various fields of chemistry (Mahdavi et al., 2012).
Application in Material Science and Chemistry
Synthesis of Difluoromethyl Thiazoles : A study on the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, a synthon for introducing bromodifluoromethyl group in thiazoles, highlights the role of thiazole derivatives in material science and drug discovery (Colella et al., 2018).
Molecular Dynamics and Corrosion Inhibition Studies : Thiazole derivatives, including those related to this compound, have been studied for their corrosion inhibition performances on iron, combining density functional theory and molecular dynamics simulations. This indicates potential applications in industrial chemistry and materials protection (Kaya et al., 2016).
Antimicrobial Activity and Molecular Docking : The synthesis of new thiazole derivatives and their antimicrobial activity evaluation demonstrate the biological relevance and potential pharmaceutical applications of thiazole compounds (Althagafi et al., 2019).
Research in Organic and Medicinal Chemistry
One-Pot Synthesis of Thiazolidinol Derivatives : Demonstrating the versatility of thiazol-5-amines in organic synthesis, a method for creating 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives has been developed, highlighting the potential for creating biologically interesting scaffolds (Dalmal et al., 2014).
Palladium-Catalyzed Amination of Heterocyclic Halides : Research on the amination of heterocyclic halides, including thiazoles, provides insights into the chemical reactions and mechanisms relevant to the use of this compound in organic chemistry (Hooper et al., 2003).
Safety and Hazards
The compound is classified as a warning under the GHS07 signal word . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be part of its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s worth noting that the compound is stable under normal temperatures and pressures .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)thiazol-5-amine plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It has been observed to interact with enzymes such as topoisomerase II, leading to the inhibition of DNA replication and transcription . Additionally, this compound has shown potential in modulating the activity of certain kinases, thereby influencing signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been reported to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as topoisomerase II, forming stable complexes that prevent the enzyme from performing its catalytic functions . This binding interaction leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. Additionally, the compound can modulate the activity of transcription factors, resulting in changes in gene expression that promote apoptosis and inhibit cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can diminish upon prolonged exposure to light and heat . In in vitro studies, the initial effects on cellular function, such as enzyme inhibition and apoptosis induction, are typically observed within a few hours of treatment. Long-term studies have shown that continuous exposure to this compound can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites that can be further conjugated and excreted from the body. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues. It has been observed to localize in the cytoplasm and nucleus, where it exerts its biochemical effects . Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity by directing it to specific cellular compartments . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNHFFHGWBAGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.